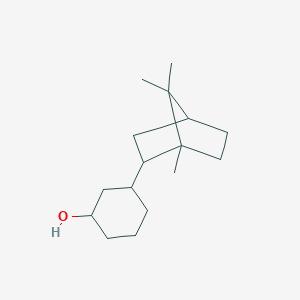
3-(2-Bornyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bornyl)cyclohexan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-(2-Bornyl)cyclohexan-1-ol exhibits significant antimicrobial properties. A study assessing the antibacterial effects of various essential oils, including those containing bornyl compounds, showed promising results against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. In vitro assays demonstrated that this compound can scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases . The following table summarizes the antioxidant activity compared to standard antioxidants:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 25 |
| α-Tocopherol | 30 |
Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the fragrance industry. Its inclusion in perfumes and cosmetics enhances scent profiles and contributes to the overall sensory experience. The compound's stability under various conditions makes it an attractive ingredient for long-lasting fragrances.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the efficacy of essential oils containing this compound against common pathogens. The essential oils were extracted from plants known for their traditional medicinal uses. The results showed that formulations with higher concentrations of this compound exhibited greater antibacterial activity, leading to recommendations for its use in developing natural antimicrobial agents .
Case Study 2: Antioxidant Activity Assessment
In another research initiative, scientists investigated the antioxidant properties of several cyclohexanol derivatives, including this compound. Using DPPH and ABTS assays, they found that this compound effectively reduced oxidative stress markers in cellular models, suggesting potential applications in dietary supplements aimed at improving health outcomes related to oxidative damage .
Propiedades
Número CAS |
1939-46-4 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-7-8-16(15,3)14(10-12)11-5-4-6-13(17)9-11/h11-14,17H,4-10H2,1-3H3 |
Clave InChI |
IGEVVMFDMLDFFU-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
Key on ui other cas no. |
1939-46-4 |
Sinónimos |
3-(2-bornyl)cyclohexan-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















